1-(2-氟苯基)环戊烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related cyclopentane carboxamide derivatives has been explored in various studies. For instance, the synthesis of 2-(4-carboxybutenyl)- and 2-(4-carboxybutynyl)-cyclopentene-1-carboxamides was achieved through Stille, Sonogashira, and Suzuki couplings, which are pivotal in constructing the cyclopentene carboxamide framework . Similarly, the synthesis of fluorine-18 labeled cyclopentane carboxylic acids was reported, which involved radiochemical processes yielding compounds with high radiochemical purity . Another study reported the synthesis of a cyclopentane derivative by a multi-step process involving nucleophilic substitution and ester hydrolysis .

Molecular Structure Analysis

The molecular structure of cyclopentane carboxamide derivatives has been characterized using various spectroscopic techniques. For example, the structure of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, and further analyzed by X-ray diffraction and DFT studies . These techniques are essential for confirming the molecular structure and understanding the electronic properties of such compounds.

Chemical Reactions Analysis

The reactivity of cyclopentane carboxamide derivatives has been explored in the context of bio-isosteric replacements and cyclization reactions. Cyclopentane-1,2-dione was evaluated as a bio-isostere for the carboxylic acid functional group, with derivatives synthesized and tested as TP receptor antagonists . Additionally, an iron-promoted tandem carboxamidation and cyclization reaction was developed for the synthesis of phenanthridine-6-carboxamides, demonstrating the versatility of cyclopentane carboxamides in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane carboxamide derivatives are influenced by their molecular structure. The study of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide using DFT revealed insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with other molecules . The radiolabeled cyclopentane carboxylic acids showed properties such as permeability across the blood-brain barrier and low bladder accumulation, which are significant for their application as PET imaging agents .

科学研究应用

-

Pharmaceutical Research

- “1-(2-Fluorophenyl)cyclopentane-1-carboxamide” is a chemical compound that could be used in pharmaceutical research . It’s related to the family of cyclopentane carboxamides, which are often used as building blocks in the synthesis of various pharmaceuticals .

- The methods of application or experimental procedures would depend on the specific research context. In general, these compounds can be synthesized and then tested for their biological activity using various in vitro and in vivo models .

- The results or outcomes obtained would also depend on the specific research context. For example, the compound could be evaluated for its potential therapeutic effects, its toxicity, its pharmacokinetics, and so on .

-

Synthesis of Spirocyclopentanes

- “1-(2-Fluorophenyl)cyclopentane-1-carboxamide” could potentially be used in the synthesis of spirocyclopentanes . Spirocyclopentanes are a type of chemical compound that have a cyclopentane ring and another cyclic structure connected at one carbon atom .

- The methods of application or experimental procedures would involve chemical reactions to form the spirocyclopentane structure. This could involve a (3 + 2) cycloaddition reaction between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enamides .

- The results or outcomes obtained would be the successful synthesis of the spirocyclopentane compounds, which could then be characterized and tested for their properties .

属性

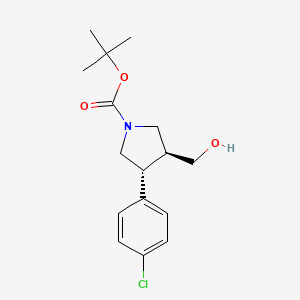

IUPAC Name |

1-(2-fluorophenyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZWKOXDEOJMPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649733 |

Source

|

| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)cyclopentane-1-carboxamide | |

CAS RN |

1090385-94-6 |

Source

|

| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

![tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1344972.png)